An In-Depth Technical Guide to 2-Amino-2-(2-ethoxyphenyl)acetic Acid: Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to 2-Amino-2-(2-ethoxyphenyl)acetic Acid: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of 2-amino-2-(2-ethoxyphenyl)acetic acid, a non-proteinogenic amino acid of interest to researchers and professionals in drug development and medicinal chemistry. This document will delve into the compound's chemical structure, molecular weight, and key physicochemical properties. It will also explore potential synthetic pathways and characterization methodologies, offering insights grounded in established chemical principles.
Introduction: The Significance of Substituted Phenylglycines
Non-natural amino acids are critical building blocks in modern drug discovery. They offer a pathway to introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptide-based therapeutics and small molecule drugs. Substituted phenylglycine derivatives, in particular, are of significant interest due to their presence in a variety of bioactive molecules. The specific nature and position of the substituent on the phenyl ring can profoundly influence a molecule's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile.
This guide focuses specifically on 2-amino-2-(2-ethoxyphenyl)acetic acid, an analog of phenylglycine featuring an ethoxy group at the ortho-position of the phenyl ring. While direct experimental data for this specific isomer is not extensively available in public literature, we can infer many of its properties and potential applications by examining closely related and well-characterized analogs, such as 2-amino-2-(2-methoxyphenyl)acetic acid and 2-amino-2-(4-ethoxyphenyl)acetic acid.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure and inherent properties.
Chemical Structure and Molecular Formula
The chemical structure of 2-amino-2-(2-ethoxyphenyl)acetic acid consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 2-ethoxyphenyl group.
Molecular Formula: C₁₀H₁₃NO₃
The presence of the ethoxy group at the ortho position introduces specific steric and electronic features. The lone pairs of the oxygen atom can participate in resonance with the aromatic ring, influencing its electron density. Furthermore, the ethoxy group can act as a hydrogen bond acceptor.
Molecular Weight
The molecular weight of a compound is a fundamental property derived from its molecular formula.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-amino-2-(2-ethoxyphenyl)acetic acid | C₁₀H₁₃NO₃ | 195.22 |
| 2-amino-2-(2-methoxyphenyl)acetic acid | C₉H₁₁NO₃ | 181.19[1] |
| 2-amino-2-(4-ethoxyphenyl)acetic acid | C₁₀H₁₃NO₃ | 195.22[2] |
The exact mass of 2-amino-2-(4-ethoxyphenyl)acetic acid has been reported as 195.09000.[2]
IUPAC Name and CAS Number
For precise identification and database searching, the IUPAC name and CAS number are essential. While a specific CAS number for 2-amino-2-(2-ethoxyphenyl)acetic acid is not readily found in major chemical databases, its IUPAC name is 2-amino-2-(2-ethoxyphenyl)acetic acid .
For comparison, the CAS number for the related compound 2-amino-2-(4-ethoxyphenyl)acetic acid is 299168-49-3.[2]
Synthesis and Characterization
The synthesis of substituted phenylglycines can be achieved through various established organic chemistry methodologies. A common and effective approach is the Strecker synthesis.
Proposed Synthetic Pathway: Strecker Synthesis
The Strecker synthesis is a versatile method for producing α-amino acids. The proposed pathway for 2-amino-2-(2-ethoxyphenyl)acetic acid would involve the following conceptual steps:
Caption: A conceptual workflow for the Strecker synthesis of 2-amino-2-(2-ethoxyphenyl)acetic acid.
Step-by-Step Methodology:
-
Reaction of Aldehyde: 2-Ethoxybenzaldehyde is reacted with ammonium chloride and sodium cyanide. The aldehyde first reacts with ammonia to form an imine.
-
Formation of α-Aminonitrile: The cyanide ion then attacks the imine to form an α-aminonitrile intermediate.
-
Hydrolysis: The resulting α-aminonitrile is then subjected to acid hydrolysis, which converts the nitrile group into a carboxylic acid, yielding the final product, 2-amino-2-(2-ethoxyphenyl)acetic acid.
Rationale for Experimental Choices:
-
Starting Material: 2-Ethoxybenzaldehyde is a commercially available and stable starting material.
-
Reagents: Ammonium chloride and sodium cyanide are standard reagents for the Strecker synthesis, providing the necessary amine and cyanide functionalities.
-
Hydrolysis: Acid hydrolysis is a robust and well-established method for the conversion of nitriles to carboxylic acids.
Characterization Techniques
To confirm the identity and purity of the synthesized 2-amino-2-(2-ethoxyphenyl)acetic acid, a combination of analytical techniques would be employed.
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show characteristic peaks for the aromatic protons, the ethoxy group (a triplet and a quartet), the α-proton, and the exchangeable protons of the amino and carboxylic acid groups. ¹³C NMR would show distinct signals for each carbon atom in the molecule. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (195.22 g/mol ). High-resolution mass spectrometry would confirm the elemental composition. |
| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for the N-H stretch of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group. |
| Purity Analysis (e.g., HPLC) | High-performance liquid chromatography, particularly chiral HPLC, would be used to determine the purity of the compound and, if a racemic synthesis is performed, to separate the enantiomers. |
Potential Applications in Drug Development
While specific applications of 2-amino-2-(2-ethoxyphenyl)acetic acid are not documented, its structural features suggest its potential utility in several areas of medicinal chemistry.
Peptidomimetics and Novel Therapeutics
The incorporation of this non-natural amino acid into peptide sequences can lead to peptidomimetics with enhanced properties. The ethoxy group can provide a handle for further functionalization or can influence the local conformation of the peptide backbone, potentially leading to improved target binding and increased resistance to enzymatic degradation.
Linker Technology in Proteolysis Targeting Chimeras (PROTACs)
Closely related amino acid derivatives are utilized as components of linkers in PROTACs.[3] These heterobifunctional molecules are designed to induce the degradation of specific target proteins. The physicochemical properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC. The inclusion of moieties like substituted phenylglycines allows for fine-tuning of these properties.[3]
Caption: The general structure of a PROTAC, highlighting the potential role of the title compound in the linker.
Conclusion
2-Amino-2-(2-ethoxyphenyl)acetic acid represents a valuable, albeit not widely documented, building block for medicinal chemistry and drug development. Its unique structural features, conferred by the ortho-ethoxy substitution on the phenylglycine scaffold, offer intriguing possibilities for modulating the properties of bioactive molecules. While further experimental validation of its synthesis, properties, and applications is warranted, the foundational chemical principles and the extensive research on related analogs provide a strong basis for its exploration by researchers and scientists in the field. This guide has provided a comprehensive theoretical framework to support such future investigations.
References
-
LookChem. (n.d.). 2-amino-2-(4-ethoxyphenyl)acetic acid CAS NO.299168-49-3. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. Retrieved from [Link]
